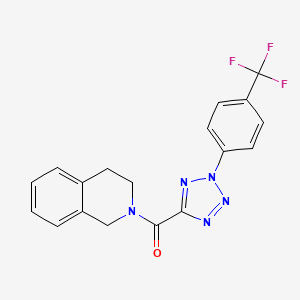
(3,4-dihidroisoquinolin-2(1H)-il)(2-(4-(trifluorometil)fenil)-2H-tetrazol-5-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including cycloaddition, functionalization, and rearrangement processes. For instance, a study by Bonilla-Castañeda et al. (2022) described the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative through a sequence of Povarov cycloaddition reaction and N-furoylation processes, demonstrating the intricate steps involved in synthesizing complex organic structures [Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022].
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and NMR. For example, Sokol et al. (2011) determined the structure of a related compound by X-ray diffraction, highlighting the arrangement of its molecular fragments and bond lengths, which are crucial for understanding the compound's reactivity and interaction with biological targets [Sokol et al., 2011].
Chemical Reactions and Properties
Compounds similar to the one can undergo various chemical reactions, including cycloadditions and rearrangements. For instance, Coşkun and Tuncman (2006) explored the synthesis of azomethine ylides through the rearrangement of 1,3-dipolar cycloadducts, demonstrating the chemical versatility of dihydroisoquinoline derivatives [Coşkun & Tuncman, 2006].
Physical Properties Analysis
The physical properties of organic molecules, such as solubility, melting point, and crystalline structure, are crucial for their application in various domains. For example, the crystal structure analysis performed by Prasad et al. (2018) on a morpholino methanone derivative provided insights into its stability and interaction potential, which are vital for drug design and material science applications [Prasad et al., 2018].
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability under various conditions, and interaction with other molecules, is essential for the application of organic compounds in chemical syntheses and biological systems. Research by Muramatsu et al. (2013) on the arylation of tetrahydroisoquinolines underlines the importance of chemical modifications to enhance the properties of organic molecules for specific applications [Muramatsu, Nakano, & Li, 2013].
Aplicaciones Científicas De Investigación
Inhibición de AKR1C3 en la terapia del cáncer
- Actividad del compuesto: (3,4-dihidroisoquinolin-2(1H)-il)(2-(4-(trifluorometil)fenil)-2H-tetrazol-5-il)metanona se ha identificado como un inhibidor altamente potente e isoforma-selectivo de AKR1C3. Inhibe la enzima con una potencia nanomolar baja (nM) y una notable selectividad de 1500 veces .
Propiedades antifúngicas
- Relación estructura-actividad: Los investigadores han sintetizado bromuros de 2-aril-3,4-dihidroisoquinolin-2-io con diferentes sustituyentes en el anillo N-aromático. Estos compuestos exhiben prometedores efectos antifúngicos .
Bloque de construcción N-heterocíclico
- Ejemplos: Aparece en compuestos como talifolina, pancratistina, talflavina e incluso un fármaco esteroideo .
Química medicinal y estudios de SAR
Mecanismo De Acción
Target of Action
The primary target of this compound is the Aldo-Keto Reductase AKR1C3 . AKR1C3 is an enzyme that plays a crucial role in the metabolism of steroids and is a target of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate . This suggests that the compound may have favorable bioavailability, but further studies would be needed to confirm this.
Result of Action
The inhibition of AKR1C3 by this compound can potentially slow down the growth and proliferation of cancer cells, particularly in breast and prostate cancer . .
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O/c19-18(20,21)14-5-7-15(8-6-14)26-23-16(22-24-26)17(27)25-10-9-12-3-1-2-4-13(12)11-25/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBNVCLPDMKDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2487317.png)
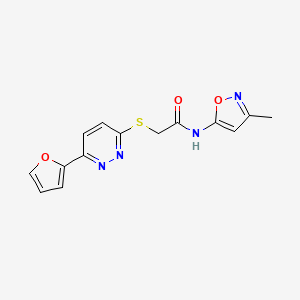
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2487321.png)
![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)
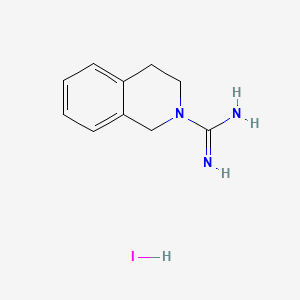
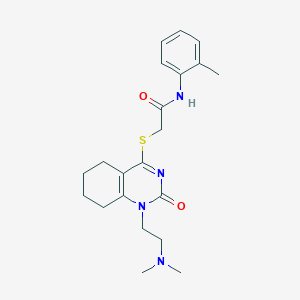
![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)
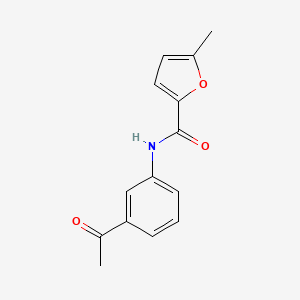
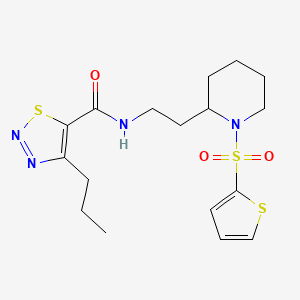
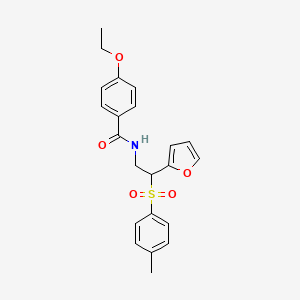
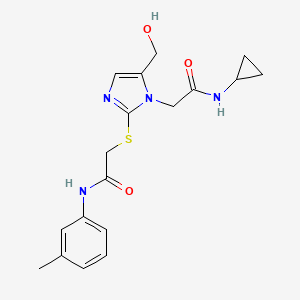
![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)
![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)